1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate
Description
Properties
IUPAC Name |
diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-9(15)10(16)7-8/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFBAFIUHGHMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Br)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate benzoyl halides. The reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent, followed by the addition of the benzoyl halide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Substituted benzoyl derivatives.
Hydrolysis: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound serves as an important intermediate in the synthesis of biologically active molecules. Its halogenated structure can influence pharmacological properties, making it a candidate for drug development.
- Case Study : Research has shown that similar compounds with halogen substituents exhibit enhanced binding affinity to biological targets, which is crucial in the development of new therapeutic agents .
-
Organic Synthesis
- It is utilized in the preparation of complex organic molecules through various reactions such as nucleophilic substitutions and condensation reactions.
- Example Reaction : The compound can undergo hydrolysis to yield corresponding acids, which are further utilized in synthesizing other pharmacologically active compounds .
-
Fluorinated Compounds Research
- The incorporation of fluorine into organic molecules is known to modify their physical and chemical properties significantly, affecting solubility, metabolic stability, and biological activity. This makes 1,3-diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate a valuable compound for studying fluorinated derivatives in drug design .
Data Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing biologically active compounds | Development of new pharmaceuticals targeting specific diseases |
| Organic Synthesis | Used in multi-step reactions to create complex organic structures | Synthesis of novel drug candidates through substitution reactions |
| Fluorinated Compounds | Studied for their altered chemical properties due to fluorination | Exploration of new drug candidates with improved pharmacokinetics |
Research Insights
- Studies indicate that the presence of bromine and fluorine atoms can enhance the lipophilicity and membrane permeability of compounds, making them more effective as drug candidates . For instance, fluorinated analogs often demonstrate improved bioavailability compared to their non-fluorinated counterparts.
- The compound's ability to participate in various chemical reactions allows researchers to explore its derivatives, potentially leading to the discovery of new therapeutic agents with enhanced efficacy against diseases such as cancer.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to downstream effects that result in its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lists structurally related compounds, enabling a comparative analysis based on molecular features. Below is a detailed comparison of 1,3-diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate with analogous substances:
Table 1: Structural and Functional Group Comparison
Key Observations:
Functional Group Diversity: The target compound contains a propanedioate ester core, distinguishing it from simpler halogenated aromatics like 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene, which lacks ester functionality . The pyrido-quinoxaline derivative listed in incorporates a nitrogen-containing heterocycle, which may confer distinct electronic and biological properties compared to the ester-based target compound .
Halogenation Patterns: The 4-bromo-3-fluoro substitution on the benzoyl group in the target compound contrasts with the 2-bromo-3-fluoro arrangement in the pyrido-quinoxaline analog. Such positional differences can significantly alter steric and electronic interactions in synthetic or biological contexts .
Reactivity and Solubility: The ethyl ester groups in the target compound likely enhance solubility in organic solvents compared to non-esterified halogenated aromatics. The trifluoromethoxy group in 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene may increase lipophilicity relative to the benzoyl-propanedioate structure .
Synthetic Utility: The propanedioate ester in the target compound could serve as a reactive site for nucleophilic substitution or hydrolysis, enabling downstream derivatization. In contrast, the pyrido-quinoxaline derivative’s fused ring system may limit such flexibility .
Biological Activity
1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. The compound's unique structure, featuring both ethyl and halogen substituents, suggests possible interactions with biological targets, particularly in the context of cancer research and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is CHBrF O. The presence of bromine and fluorine atoms in the benzoyl moiety may enhance the compound's lipophilicity and biological activity. The compound is characterized by a propanedioate backbone that is known to exhibit various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound may possess significant anticancer properties. For instance, a study exploring the effects of halogenated benzoyl derivatives demonstrated that these compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, the introduction of bromine and fluorine has been shown to enhance the cytotoxic effects against various cancer types, including breast and colon cancer .
Antimicrobial Activity
The antimicrobial potential of related compounds has also been documented. Research indicates that halogenated aromatic compounds can exhibit antibacterial properties by disrupting bacterial cell membranes or inhibiting enzymatic functions within microbial cells. For example, studies on structurally similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar antimicrobial effects .
Case Study 1: Anticancer Activity Assessment
A recent investigation into the anticancer properties of halogenated benzoyl derivatives involved treating breast cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC values indicating significant cytotoxicity at concentrations as low as 10 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 25 | 50 | 45 |
| 50 | 25 | 70 |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method. Results indicated that the compound effectively inhibited bacterial growth at MIC values ranging from 5 to 15 µg/mL depending on the strain .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 15 |
The proposed mechanisms for the biological activity of this compound include:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to increased caspase activity.
- Membrane Disruption : Antimicrobial effects may arise from alterations in membrane permeability due to interactions with lipid bilayers.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism could contribute to both anticancer and antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a nucleophilic acyl substitution reaction. Start with diethyl malonate (CAS 105-53-3) as the core structure and react it with 4-bromo-3-fluorobenzoyl chloride under basic conditions (e.g., using triethylamine or NaH as a base). Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography with ethyl acetate/hexane gradients. Optimization should focus on temperature control (0–25°C) to minimize side reactions like ester hydrolysis .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodology :
- NMR : Use H and C NMR to confirm the ester groups (δ ~1.2–1.4 ppm for ethyl CH, δ ~4.2–4.4 ppm for ethyl CH) and the benzoyl moiety (aromatic protons at δ ~7.2–8.0 ppm).
- IR : Identify carbonyl stretches (C=O at ~1740 cm for esters, ~1680 cm for the benzoyl group).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~384–386 for [M+H] with bromine/fluorine isotopes) .
Q. What are the key purity assessment protocols for this compound in synthetic workflows?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% by area normalization).
- Elemental Analysis : Confirm C, H, and N content within ±0.4% of theoretical values.
- Melting Point : Compare observed values with literature data (if available) to detect impurities .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved when analyzing this compound’s solid-state structure?
- Methodology : Employ the SHELXL program for X-ray diffraction refinement. Address thermal motion or disorder in the benzoyl or ethyl groups by applying constraints (e.g., ISOR/DFIX commands). Validate hydrogen bonding interactions using Olex2 or Mercury software. Cross-reference with similar propanedioate esters to identify systematic errors in data collection .
Q. What experimental strategies mitigate competing side reactions during the acylation of diethyl malonate derivatives?
- Methodology :
- Temperature Control : Conduct reactions at 0°C to suppress ester hydrolysis.
- Protecting Groups : Use temporary silylation of active methylene protons to prevent unwanted nucleophilic attack.
- Catalysis : Explore Lewis acids (e.g., ZnCl) to enhance acyl chloride reactivity selectively.
- In Situ Monitoring : Use FT-IR to track carbonyl intermediate formation .
Q. How does the electronic nature of the 4-bromo-3-fluorobenzoyl group influence reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of the benzoyl group to predict sites for Suzuki-Miyaura or Ullmann couplings.
- Experimental Validation : Test reactivity with Pd(PPh)/KCO in DMF at 80°C. Monitor regioselectivity via F NMR to assess halogen mobility.
- Contradiction Analysis : If bromine is less reactive than expected, evaluate steric hindrance from the fluorine substituent using crystallographic data .
Q. What are the challenges in scaling up this compound’s synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology :
- Chiral Chromatography : Use a Chiralpak IA column to separate enantiomers during pilot-scale synthesis.
- Kinetic Resolution : Optimize reaction time to favor one enantiomer via asymmetric catalysis (e.g., BINOL-derived catalysts).
- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor enantiomeric excess in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
